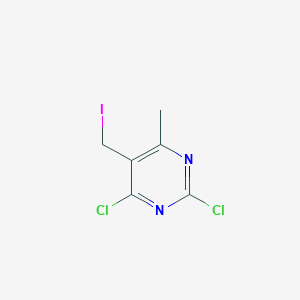
2,4-Dichloro-5-(iodomethyl)-6-methylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dichloro-5-(iodomethyl)-6-methylpyrimidine is a heterocyclic organic compound with the molecular formula C6H4Cl2IN2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-5-(iodomethyl)-6-methylpyrimidine typically involves the halogenation of pyrimidine derivatives. One common method starts with 2,4-dichloro-5-methylpyrimidine, which undergoes iodination using iodine and a suitable oxidizing agent under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-5-(iodomethyl)-6-methylpyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove halogen atoms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate can be used under mild conditions.
Electrophilic Substitution: Reagents such as bromine or sulfuric acid are commonly used.
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 2,4-dichloro-5-(azidomethyl)-6-methylpyrimidine .
Scientific Research Applications
2,4-Dichloro-5-(iodomethyl)-6-methylpyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential use in cancer therapy due to its ability to interfere with DNA synthesis.
Industry: Used in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-5-(iodomethyl)-6-methylpyrimidine involves its interaction with cellular components. It can inhibit enzymes involved in DNA replication and repair, leading to cell death. The compound targets specific molecular pathways, including those involved in cell cycle regulation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichloro-5-(iodomethyl)pyrimidine
- 2,4-Dichloro-5-methylpyrimidine
- 2,4-Dichloro-6-methylpyrimidine
Uniqueness
2,4-Dichloro-5-(iodomethyl)-6-methylpyrimidine is unique due to the presence of both iodine and chlorine atoms, which confer distinct reactivity and biological activity. This makes it a valuable compound for various applications, distinguishing it from other pyrimidine derivatives .
Properties
Molecular Formula |
C6H5Cl2IN2 |
|---|---|
Molecular Weight |
302.92 g/mol |
IUPAC Name |
2,4-dichloro-5-(iodomethyl)-6-methylpyrimidine |
InChI |
InChI=1S/C6H5Cl2IN2/c1-3-4(2-9)5(7)11-6(8)10-3/h2H2,1H3 |
InChI Key |
HGXAYKHUNJMFLU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC(=N1)Cl)Cl)CI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,5S)-7-benzyl-2-oxa-7-azabicyclo[3.3.1]nonan-9-one](/img/structure/B12279126.png)
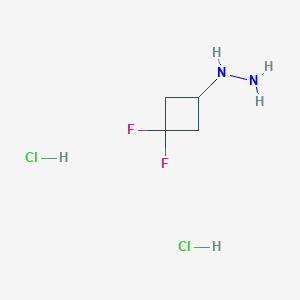

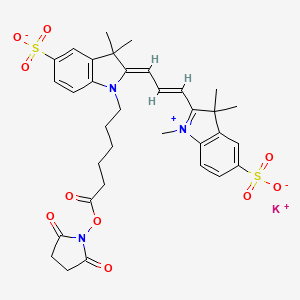
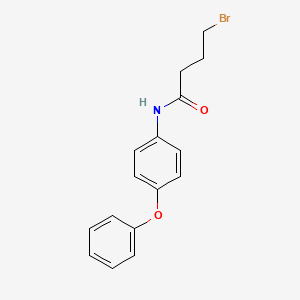
![3-(2-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B12279160.png)
![4-(4-Methyl-6-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidin-2-yl)morpholine](/img/structure/B12279162.png)
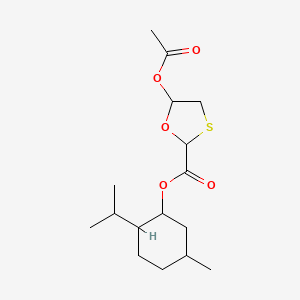
![2-(1-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}-octahydropyrrolo[2,3-c]pyrrol-5-yl)-4-(trifluoromethyl)pyridine](/img/structure/B12279179.png)
![3-(3-methyl-1H-pyrazol-1-yl)-6-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyridazine](/img/structure/B12279181.png)
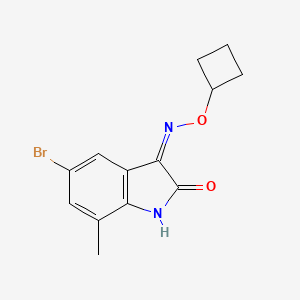
![(3R)-2,2-dimethyl-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B12279188.png)

![4-(2-chloro-4-methoxyphenyl)-2-morpholin-4-yl-5-(2H-[1,2,4]triazol-3-yl)thiophene-3-carbonitrile](/img/structure/B12279211.png)
